molecular formula C7H7NO2 B119506 3-Aminobenzoic acid CAS No. 143450-90-2

3-Aminobenzoic acid

Cat. No. B119506
M. Wt: 137.14 g/mol
InChI Key: XFDUHJPVQKIXHO-UHFFFAOYSA-N
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Description

3-Aminobenzoic acid, also known as meta-aminobenzoic acid or MABA, is an organic compound with the chemical formula C7H7NO2. It is commonly used in the synthesis of various dyes, pharmaceuticals, and pesticides. In recent years, 3-aminobenzoic acid has gained attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

Synthesis and Industrial Applications

3-Aminobenzoic acid plays a significant role in organic chemistry and industrial production. It serves as an intermediate for medicines and dyes, particularly in the manufacture of azo dyes and various pharmaceuticals, including anti-inflammatory analgesics like ketoprofen. The compound is synthesized through a two-step reduction process from 3-nitrobenzoic acid, using benzoic acid as a raw material. Advanced techniques like palladium-charcoal catalysts have shown high efficiency and selectivity in this process, improving the yield of the target product (Yin Qun, 2010).

Spectroscopic Studies

The molecular structure of 3-aminobenzoic acid, particularly when complexed with alkali metals, has been extensively studied using various spectroscopic methods, including FT-IR, FT-Raman, UV-Vis, and NMR. These studies reveal how different metals like lithium, sodium, potassium, rubidium, and cesium affect the electronic system of the compound. Changes in vibrational band wavenumbers and intensities provide insights into the interactions between the compound and metal cations (R. Świsłocka et al., 2005).

Biomedical Research

In biomedical research, 3-aminobenzoic acid has been studied for its potential medicinal properties. For instance, its pharmacokinetics were analyzed in the context of ocular treatments, demonstrating its distribution in various eye tissues, including the retina. This suggests its potential use in treating degenerative processes in the retina (Panova Ig et al., 1995).

Supramolecular Chemistry

3-Aminobenzoic acid has been used in the formation of various organic supramolecular architectures. These complex structures are derived from its interaction with different nitrogen bases and sulfuric acid, showcasing the versatility and potential of 3-aminobenzoic acid in designing new molecular materials (Subarna Banerjee, R. Murugavel, 2004).

Environmental and Sensing Applications

A novel approach was developed using 3-aminobenzoic acid in environmental sensing, particularly for detecting trace amounts of water in organic solvents. A fluorescent conjugated polymer based on this compound exhibited extraordinary sensitivity, demonstrating its potential in environmental monitoring and analysis (Q. Deng et al., 2012).

properties

IUPAC Name

3-aminobenzoic acid
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InChI

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)
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InChI Key

XFDUHJPVQKIXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
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Related CAS

26373-80-8, 17264-94-7 (mono-hydrochloride salt)
Record name Poly(3-aminobenzoic acid)
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DSSTOX Substance ID

DTXSID3059183
Record name Benzoic acid, 3-amino-
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Molecular Weight

137.14 g/mol
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Physical Description

Solid; [Merck Index], Solid
Record name m-Aminobenzoic acid
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Solubility

>20.6 [ug/mL] (The mean of the results at pH 7.4), 5.9 mg/mL at 15 °C
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Vapor Pressure

0.000278 [mmHg]
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Product Name

3-Aminobenzoic acid

CAS RN

99-05-8, 87980-11-8
Record name 3-Aminobenzoic acid
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Record name M-AMINOBENZOIC ACID
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Melting Point

173 °C
Record name m-Aminobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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